1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a nitrophenyl group and an aldehyde functional group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 3-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in an inert solvent like dichloromethane at room temperature, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 1-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde.
Substitution: 1-(3-aminophenyl)-1H-pyrrole-2-carbaldehyde derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the nitro group at the para position.
1-(3-Nitrophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position of the pyrrole ring.
Uniqueness: 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups, which influences its reactivity and potential applications. The ortho relationship between the nitro and aldehyde groups can lead to unique electronic and steric effects, making this compound distinct from its analogs.
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-8-11-5-2-6-12(11)9-3-1-4-10(7-9)13(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWIANLJTWYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346436 |
Source
|
Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85841-67-4 |
Source
|
Record name | 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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